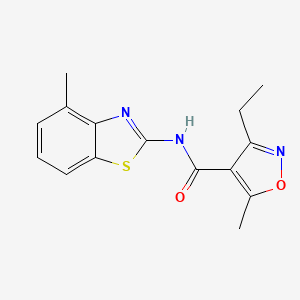![molecular formula C15H13N3O4 B5816582 N-[4-(aminocarbonyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5816582.png)
N-[4-(aminocarbonyl)phenyl]-4-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(aminocarbonyl)phenyl]-4-methyl-3-nitrobenzamide, commonly known as ANM, is a chemical compound that has gained significant attention in the field of scientific research. ANM is a small molecule inhibitor that targets the protein HSP70, which is involved in the regulation of various cellular processes.
Mécanisme D'action
ANM binds to the ATPase domain of HSP70, which is involved in the hydrolysis of ATP. By inhibiting the chaperone activity of HSP70, ANM prevents the correct folding of client proteins, leading to their accumulation and subsequent activation of the unfolded protein response pathway. The unfolded protein response pathway leads to cell death in cancer cells and reduces viral replication in infected cells.
Biochemical and Physiological Effects:
ANM has been shown to induce cell death in cancer cells by activating the unfolded protein response pathway. ANM has also been shown to reduce viral replication in infected cells by inhibiting the chaperone activity of HSP70. ANM has not been shown to have any significant effects on normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
ANM is a small molecule inhibitor that can be easily synthesized and has a high purity. ANM has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, ANM has not been tested extensively in clinical trials, and its potential side effects and toxicity are not well understood.
Orientations Futures
For ANM research include testing its efficacy in animal models of cancer and viral infections, determining its potential side effects and toxicity, and developing more potent and selective inhibitors of HSP70. ANM may also have potential applications in the treatment of neurodegenerative diseases, and further research is needed to explore this possibility.
Méthodes De Synthèse
The synthesis method of ANM involves the reaction of 4-nitro-3-methylbenzoic acid with thionyl chloride to form 4-nitro-3-methylbenzoyl chloride. This intermediate is then reacted with 4-aminobenzamide to form ANM. The purity of ANM can be increased by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
ANM has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections. ANM has been shown to induce cell death in various cancer cell lines by inhibiting the chaperone activity of HSP70, leading to the accumulation of misfolded proteins and activation of the unfolded protein response pathway. ANM has also been shown to reduce the replication of human immunodeficiency virus (HIV) by targeting HSP70, which is required for the virus to replicate.
Propriétés
IUPAC Name |
N-(4-carbamoylphenyl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-9-2-3-11(8-13(9)18(21)22)15(20)17-12-6-4-10(5-7-12)14(16)19/h2-8H,1H3,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQYZHBUTIBNJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

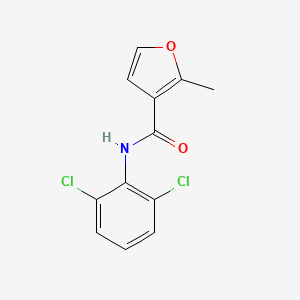
![N-(4-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5816509.png)
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B5816516.png)

![3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5816518.png)
![N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide]](/img/structure/B5816520.png)
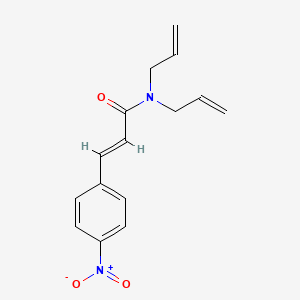
![2-{[4-(difluoromethyl)-6-methylpyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5816545.png)
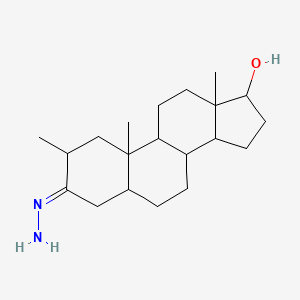

![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B5816560.png)
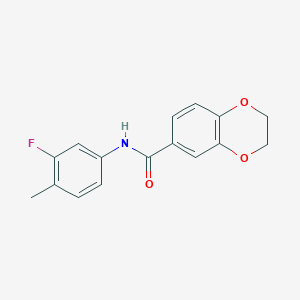
![2'-acetyl-6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B5816588.png)
